molecular formula C15H13F3N2O B1518774 N-[(4-aminophenyl)methyl]-4-(trifluoromethyl)benzamide CAS No. 1176631-77-8

N-[(4-aminophenyl)methyl]-4-(trifluoromethyl)benzamide

Cat. No. B1518774
CAS RN: 1176631-77-8
M. Wt: 294.27 g/mol
InChI Key: VXFSAOWKAFZJMV-UHFFFAOYSA-N
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Description

“N-[(4-aminophenyl)methyl]-4-(trifluoromethyl)benzamide” is a chemical compound with the molecular formula C15H13F3N2O and a molecular weight of 294.27 . It is also known by its CAS number 1176631-77-8 .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzamide group attached to a trifluoromethyl group and an aminophenyl group .


Physical And Chemical Properties Analysis

The compound has a predicted density of 1.300±0.06 g/cm3 and a predicted boiling point of 465.0±45.0 °C .

Scientific Research Applications

Discovery and Anticancer Activity

The compound N-[(4-aminophenyl)methyl]-4-(trifluoromethyl)benzamide, while not directly mentioned, is closely related to the field of histone deacetylase (HDAC) inhibitors, which are pivotal in cancer research. For example, the synthesis, biological evaluation, and promise as an anticancer drug of MGCD0103, an isotype-selective small molecule HDAC inhibitor, underline the importance of similar compounds in blocking cancer cell proliferation and inducing apoptosis, showing significant in vivo antitumor activity (Zhou et al., 2008).

Synthesis and Characterization

The synthesis and structural characterization of related compounds are crucial in the development of new therapeutic agents. For instance, the creation of N-{[(4-nitrophenyl)amino]methyl}benzamide from specific reagents in aqueous media, and its characterization through various spectroscopic techniques, demonstrates the ongoing research in synthesizing novel benzamide derivatives with potential biological applications (Buzarevski et al., 2014).

Material Science Applications

Research into materials science also benefits from the study of benzamide derivatives. For example, the development of semifluorinated organo-soluble aromatic polyamides, synthesized from semifluorinated aromatic diamines and acids, highlights the diversity of applications for benzamide-related compounds. These polyamides exhibit high glass-transition temperatures and thermal stability, making them suitable for advanced technological applications (Bera et al., 2012).

Antipathogenic Activity

Benzamide derivatives have also been explored for their antipathogenic activity. Research into thiourea derivatives, including N-(aryl-carbamothioyl)benzamides, has shown significant anti-pathogenic activity, especially against biofilm-forming bacteria such as Pseudomonas aeruginosa and Staphylococcus aureus. These findings suggest the potential of benzamide derivatives in developing novel antimicrobial agents with antibiofilm properties (Limban et al., 2011).

properties

IUPAC Name

N-[(4-aminophenyl)methyl]-4-(trifluoromethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13F3N2O/c16-15(17,18)12-5-3-11(4-6-12)14(21)20-9-10-1-7-13(19)8-2-10/h1-8H,9,19H2,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXFSAOWKAFZJMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNC(=O)C2=CC=C(C=C2)C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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